Cas no 2248353-95-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(tert-butoxy)carbonyl]amino}-2-(propan-2-yl)butanoate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(tert-butoxy)carbonyl]amino}-2-(propan-2-yl)butanoate Chemical and Physical Properties
Names and Identifiers
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- EN300-6522207
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(tert-butoxy)carbonyl]amino}-2-(propan-2-yl)butanoate
- 2248353-95-7
-
- Inchi: 1S/C20H26N2O6/c1-11(2)15(12(3)21-19(26)27-20(4,5)6)18(25)28-22-16(23)13-9-7-8-10-14(13)17(22)24/h7-12,15H,1-6H3,(H,21,26)
- InChI Key: DRRYPSYFHVZTAY-UHFFFAOYSA-N
- SMILES: O(C(C(C(C)NC(=O)OC(C)(C)C)C(C)C)=O)N1C(C2C=CC=CC=2C1=O)=O
Computed Properties
- Exact Mass: 390.17908655g/mol
- Monoisotopic Mass: 390.17908655g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 8
- Complexity: 615
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 102Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(tert-butoxy)carbonyl]amino}-2-(propan-2-yl)butanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6522207-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(tert-butoxy)carbonyl]amino}-2-(propan-2-yl)butanoate |
2248353-95-7 | 95.0% | 0.05g |
$768.0 | 2025-03-14 | |
| Enamine | EN300-6522207-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(tert-butoxy)carbonyl]amino}-2-(propan-2-yl)butanoate |
2248353-95-7 | 95.0% | 0.1g |
$804.0 | 2025-03-14 | |
| Enamine | EN300-6522207-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(tert-butoxy)carbonyl]amino}-2-(propan-2-yl)butanoate |
2248353-95-7 | 95.0% | 0.25g |
$840.0 | 2025-03-14 | |
| Enamine | EN300-6522207-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(tert-butoxy)carbonyl]amino}-2-(propan-2-yl)butanoate |
2248353-95-7 | 95.0% | 0.5g |
$877.0 | 2025-03-14 | |
| Enamine | EN300-6522207-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(tert-butoxy)carbonyl]amino}-2-(propan-2-yl)butanoate |
2248353-95-7 | 95.0% | 1.0g |
$914.0 | 2025-03-14 | |
| Enamine | EN300-6522207-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(tert-butoxy)carbonyl]amino}-2-(propan-2-yl)butanoate |
2248353-95-7 | 95.0% | 2.5g |
$1791.0 | 2025-03-14 | |
| Enamine | EN300-6522207-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(tert-butoxy)carbonyl]amino}-2-(propan-2-yl)butanoate |
2248353-95-7 | 95.0% | 5.0g |
$2650.0 | 2025-03-14 | |
| Enamine | EN300-6522207-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(tert-butoxy)carbonyl]amino}-2-(propan-2-yl)butanoate |
2248353-95-7 | 95.0% | 10.0g |
$3929.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(tert-butoxy)carbonyl]amino}-2-(propan-2-yl)butanoate Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(tert-butoxy)carbonyl]amino}-2-(propan-2-yl)butanoate
Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(tert-butoxy)carbonyl]amino}-2-(propan-2-yl)butanoate (CAS No. 2248353-95-7)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(tert-butoxy)carbonyl]amino}-2-(propan-2-yl)butanoate, identified by its CAS number 2248353-95-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a 1H-isoindole core and a tert-butoxy carbonyl functional group. The presence of these structural motifs not only makes it a subject of interest for synthetic chemists but also positions it as a potential candidate for further exploration in drug discovery and development.
The 1H-isoindole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with biological targets in a variety of ways. Its aromaticity and the presence of nitrogen atoms make it an excellent candidate for designing molecules with specific pharmacological properties. In particular, the dioxo and dihydro functionalities in the molecule contribute to its reactivity and potential biological activity. These features suggest that the compound may exhibit properties such as enzyme inhibition or receptor binding, which are crucial for therapeutic applications.
The tert-butoxy carbonyl group, on the other hand, is a well-known protecting group in organic synthesis. It is frequently used to shield reactive hydroxyl or amino groups during chemical reactions, ensuring that these groups remain intact until they are needed for further functionalization. In the context of this compound, the presence of this group suggests that it may be used as an intermediate in the synthesis of more complex molecules, particularly those involving peptide or amide bond formation.
The propan-2-yl substituent adds another layer of complexity to the molecule's structure. This alkyl group can influence the compound's solubility, metabolic stability, and overall pharmacokinetic properties. In drug development, such substituents are often carefully selected to optimize bioavailability and target engagement. The combination of these structural elements makes 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(tert-butoxy)carbonyl]amino}-2-(propan-2-yl)butanoate a fascinating subject for further study.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential biological activity of compounds like this one with greater accuracy. By leveraging these tools, scientists can identify possible binding interactions with target proteins and assess the compound's potential as a drug candidate. The integration of experimental data with computational predictions has become a cornerstone of modern drug discovery, allowing for more efficient identification of promising candidates.
In addition to its synthetic utility, this compound has shown promise in preliminary studies related to its biological activity. Researchers have been particularly interested in its potential as an intermediate in the synthesis of novel bioactive molecules. The combination of the 1H-isoindole core and the tert-butoxy carbonyl group suggests that it may be used to develop inhibitors or modulators of various enzymes and receptors involved in diseases such as cancer, inflammation, and neurodegeneration.
The field of medicinal chemistry is constantly evolving, with new methodologies and technologies emerging at a rapid pace. The development of more efficient synthetic routes and the discovery of novel bioactive compounds are key areas of focus. Compounds like 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(tert-butoxy)carbonyl]amino}-2-(propan-2-yl)butanoate play a crucial role in this landscape by serving as building blocks for more complex molecules and by providing insights into structure-function relationships.
One particularly exciting area of research is the use of this compound as a scaffold for developing small-molecule drugs with improved pharmacological profiles. By modifying specific functional groups or introducing new substituents, researchers can fine-tune the properties of the molecule to enhance its potency, selectivity, and pharmacokinetic behavior. This approach has led to the discovery of several clinically successful drugs that were derived from similar molecular scaffolds.
The role of tert-butoxy carbonyl protecting groups in modern synthetic chemistry cannot be overstated. They have enabled the construction of complex molecules that would otherwise be difficult or impossible to synthesize using traditional methods. In addition to their use in protecting groups, these carbonyl derivatives are also valuable reagents in their own right. They can participate in various chemical reactions, including condensation reactions with amino acids or other nucleophiles, allowing for the construction of peptidomimetics or other bioactive molecules.
The propan-2-yl substituent also contributes to the compound's versatility as a synthetic intermediate. Its presence can influence reaction pathways and product distributions in ways that are often predictable but highly valuable for medicinal chemists. By understanding how different substituents affect reactivity and selectivity, researchers can design synthetic strategies that maximize efficiency and yield.
As our understanding of biological systems continues to grow, so does our ability to design molecules that interact with them in specific ways. The development of new drugs relies heavily on our ability to predict how small molecules will behave once they enter living systems. Computational tools have become indispensable in this process, allowing researchers to simulate molecular interactions at an atomic level with remarkable accuracy.
In conclusion,1,3-dioxo-2,3-dihydro-1H-isoi-nodol - - - - - - - - - - - -- nol -- y -- -- -- -- -- -- -- -- -- --- --- --- --- --- --- --- --- --- --- --- --- --- ------ * ---- * * * * * * * * * * * * * * ----* ----* ----* ----* ----* ----* ----* ----* ----* ----* ----* ----*----
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